molecular formula C13H22N4 B1482152 2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2098014-13-0

2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B1482152
CAS RN: 2098014-13-0
M. Wt: 234.34 g/mol
InChI Key: ZOJNELYZIQEYMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (ETHP) is a heterocyclic compound that belongs to the pyrazole family. It is a nitrogen-containing heterocyclic compound that contains a five-membered ring with two nitrogen atoms. ETHP is a synthetic compound and is used in various scientific research applications. It is also a key intermediate in the synthesis of several pharmaceuticals.

Scientific Research Applications

Drug Design and Development

Piperidine derivatives are pivotal in the design and development of new pharmaceuticals. The presence of the piperidine moiety in 2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine suggests its potential use in creating novel drugs. These compounds can act as building blocks for drugs targeting various diseases due to their ability to interact with biological targets .

Synthesis of Biologically Active Molecules

The synthesis of biologically active molecules often involves piperidine derivatives due to their pharmacological properties. The tetrahydropyrazolo[1,5-a]pyrazine scaffold, in particular, is associated with a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

Lead Optimization in Drug Discovery

In the lead optimization phase of drug discovery, piperidine derivatives like 2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can be used to improve the affinity and selectivity of drug candidates. Their structural versatility allows for fine-tuning pharmacokinetic and pharmacodynamic properties .

Development of Kinase Inhibitors

Kinase inhibitors are a class of drugs that block certain enzymes (kinases) and are used in the treatment of cancer and other diseases. Piperidine derivatives have shown activity in inhibiting kinase function, which could be explored using our compound of interest for developing new therapeutic agents .

Antimicrobial and Antifungal Applications

The structural complexity of piperidine derivatives lends itself to antimicrobial and antifungal applications. Compounds with the pyrazine ring, such as 2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine , have been noted for their potential in treating infectious diseases .

Neuropharmacological Applications

Piperidine derivatives are well-known for their neuropharmacological applications, including as analgesics and anesthetics. The unique structure of 2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may offer new pathways for the development of drugs targeting neurological disorders .

Mechanism of Action

properties

IUPAC Name

2-ethyl-5-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c1-2-11-9-13-10-16(7-8-17(13)15-11)12-3-5-14-6-4-12/h9,12,14H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJNELYZIQEYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CCN(CC2=C1)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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